molecular formula C7H7BrN2OS B590418 2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone CAS No. 1001648-73-2

2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone

Cat. No. B590418
CAS RN: 1001648-73-2
M. Wt: 247.11
InChI Key: PHFIWBGTVLJDDJ-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-5,6-dihydro-7(4H)-benzothiazolone is an organic compound belonging to the family of benzothiazolones. It has been used in various scientific research applications, as well as in laboratory experiments. This compound has a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments. In

Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazoles are recognized for their diverse pharmaceutical applications, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. The 2-arylbenzothiazoles, in particular, are potential antitumor agents. Some benzothiazole compounds are in clinical use for treating various diseases. The structural simplicity and ease of synthesis make benzothiazoles attractive for developing chemical libraries aimed at drug discovery, especially in cancer treatment (Kamal, Hussaini, & Malik, 2015).

Importance in Medicinal Chemistry

Benzothiazole derivatives exhibit a wide range of pharmacological activities, making them significant in medicinal chemistry. These activities include antiviral, antimicrobial, antiallergic, anti-tumor, and anti-inflammatory effects. Their structural variability and less toxic effects enhance their applications in developing new therapeutic agents (Bhat & Belagali, 2020).

Synthesis and Transformations

The synthesis and transformations of 2-amino and 2-mercapto substituted benzothiazoles, covering literature since 2015, have been a focus due to their biological activity and demand in industry. New synthesis methods, including green chemistry principles, allow for easy functionalization of benzothiazoles, serving as building blocks for organic and organoelement synthesis, including pharmacologically active heterocycles (Zhilitskaya, Shainyan, & Yarosh, 2021).

Anticancer Applications

Recent research has emphasized the structural modifications of benzothiazole scaffolds to develop new antitumor agents. Various benzothiazole derivatives, including conjugate systems, have shown promising anticancer activity. These developments indicate the potential of benzothiazole derivatives in cancer chemotherapy, with ongoing studies to fully characterize their toxicity and safety for clinical use (Ahmed et al., 2012).

Antimicrobial and Antiviral Agents

Benzothiazole moieties and derivatives serve as substantial classes of compounds in pharmaceutical chemistry, showing therapeutic capabilities against a range of pathogens. The exploration of benzothiazole derivatives against multi-drug resistant pathogens and viruses like SARS-CoV-2 has highlighted their potential as new antimicrobial or antiviral agents for clinical development (Elamin, Elaziz, & Abdallah, 2020).

properties

IUPAC Name

2-amino-6-bromo-5,6-dihydro-4H-1,3-benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2OS/c8-3-1-2-4-6(5(3)11)12-7(9)10-4/h3H,1-2H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFIWBGTVLJDDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1Br)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732351
Record name 2-Amino-6-bromo-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1001648-73-2
Record name 2-Amino-6-bromo-5,6-dihydro-1,3-benzothiazol-7(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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